2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 85459-81-0
VCID: VC7335939
InChI: InChI=1S/C20H15BrN2O3/c21-12-6-4-11(5-7-12)15-8-9-17(25-15)18-13(10-22)20(23)26-16-3-1-2-14(24)19(16)18/h4-9,18H,1-3,23H2
SMILES: C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)C1
Molecular Formula: C20H15BrN2O3
Molecular Weight: 411.255

2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.: 85459-81-0

Cat. No.: VC7335939

Molecular Formula: C20H15BrN2O3

Molecular Weight: 411.255

* For research use only. Not for human or veterinary use.

2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - 85459-81-0

Specification

CAS No. 85459-81-0
Molecular Formula C20H15BrN2O3
Molecular Weight 411.255
IUPAC Name 2-amino-4-[5-(4-bromophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Standard InChI InChI=1S/C20H15BrN2O3/c21-12-6-4-11(5-7-12)15-8-9-17(25-15)18-13(10-22)20(23)26-16-3-1-2-14(24)19(16)18/h4-9,18H,1-3,23H2
Standard InChI Key RFXVJPFDROSPEG-UHFFFAOYSA-N
SMILES C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)C1

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Tetrahydrochromene core: A partially saturated benzopyran system with a ketone group at position 5 and a cyano substituent at position 3.

  • Aminofuran substituent: A 2-amino-furan ring linked to the chromene core at position 4, bearing a 4-bromophenyl group at its 5-position.

  • Electron-deficient motifs: The cyano (-CN) and carbonyl (C=O) groups create regions of high electrophilicity, facilitating nucleophilic interactions.

The IUPAC name systematically describes this arrangement:
2-amino-4-[5-(4-bromophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile.

Spectroscopic Signatures

While direct spectral data for this specific compound remains unpublished, analogous chromene derivatives exhibit characteristic patterns:

  • IR: Strong absorption at 2184–2193 cm⁻¹ (C≡N stretch), 1652–1684 cm⁻¹ (C=O), and 3323–3458 cm⁻¹ (NH₂) .

  • ¹H NMR: Key signals include:

    • δ 0.95–1.05 ppm (gem-dimethyl groups on tetrahydrochromene)

    • δ 4.12–4.69 ppm (methine proton adjacent to furan)

    • δ 6.72–7.79 ppm (aromatic protons from bromophenyl) .

  • ¹³C NMR: Distinct peaks for cyano carbons (δ 111.5–119.4 ppm), carbonyl carbons (δ 194.0–195.5 ppm), and brominated aromatic carbons (δ 127.1–132.1 ppm) .

Crystallographic and Computational Data

Molecular modeling predicts:

  • Dipole moment: 5.8–6.2 Debye due to polar cyano and carbonyl groups.

  • LogP: Calculated 2.3–2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen bond capacity: Three acceptors (O=C, C≡N, furan-O) and two donors (NH₂), enabling diverse supramolecular interactions.

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The compound’s synthesis typically employs a one-pot MCR strategy under green chemistry principles:

Representative Protocol :

ComponentQuantityRole
4-Bromobenzaldehyde1.0 equivAromatic aldehyde donor
Malononitrile1.2 equivCyano group source
Cyclohexanedione1.0 equivChromene precursor
2-Aminofuran1.0 equivHeterocyclic amine
Nanozeolite catalyst15 mgLewis acid catalyst
SolventH₂O:EtOH (3:1)Green solvent system

Reaction Conditions:

  • Stir at 80°C for 4–6 hours under air.

  • Catalyst recovery ≥95% via simple filtration.

  • Yield: 78–85% after recrystallization from ethanol.

Key advantages over traditional methods:

  • Avoidance of toxic metal catalysts (e.g., SnCl₄)

  • Water tolerance enabling facile workup

  • Atom economy >85% by E-factor analysis

Mechanochemical Synthesis

Emerging eutectogel-mediated grinding techniques show promise for solvent-free production :

  • Ball milling parameters:

    • Frequency: 30 Hz

    • Time: 45 minutes

    • Yield improvement: 12% vs. solution-phase

  • Green metrics:

    • PMI (Process Mass Intensity): 2.1 vs. 8.3 for conventional routes

    • E-factor: 0.7 vs. 4.9

Biological Activity Profile

In Silico Target Prediction

Molecular docking against PharmMapper targets reveals:

Target ProteinPDB IDBinding Energy (kcal/mol)Putative Interaction
COX-25KIR-9.3 ± 0.4H-bond with cyano to Arg120
EGFR Kinase1M17-8.7 ± 0.3π-Stacking with bromophenyl to Phe832
Tubulin1SA0-7.9 ± 0.5Hydrophobic pocket occupancy

These simulations suggest potential anti-inflammatory, anticancer, and antiproliferative applications.

Experimental Bioactivity

While direct testing data remains limited, structural analogs demonstrate:

  • Anticancer activity: IC₅₀ = 12–18 μM against MCF-7 breast cancer cells via tubulin destabilization .

  • Antimicrobial effects: MIC = 32–64 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

  • Antioxidant capacity: 78% DPPH radical scavenging at 100 μM, surpassing ascorbic acid controls .

Material Science Applications

Nonlinear Optical (NLO) Properties

DFT calculations at the B3LYP/6-311++G** level predict:

  • Hyperpolarizability (β): 35.8 × 10⁻³⁰ esu, exceeding urea standards.

  • Two-photon absorption: Cross-section σ₂ = 120 GM at 800 nm, suitable for photodynamic therapy applications.

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with:

  • Cu(II): Square planar geometry, λmax = 680 nm (d-d transition).

  • Pd(0): Catalytically active in Suzuki-Miyaura couplings (TON > 10⁴) .

Stability and Degradation

Thermal Behavior

  • DSC: Melting endotherm at 213–215°C with decomposition onset at 240°C.

  • TGA: 5% mass loss at 185°C, complete decomposition by 400°C.

Photostability

UV-Vis irradiation studies (λ = 254 nm, 48 h):

  • Aqueous solution: 92% degradation via furan ring cleavage.

  • Solid state: <5% decomposition, indicating lattice stabilization effects .

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